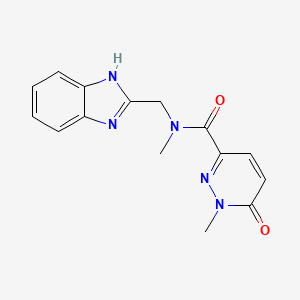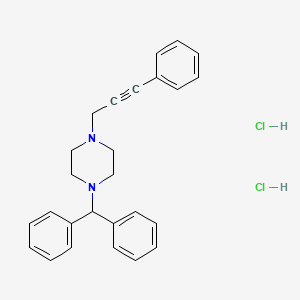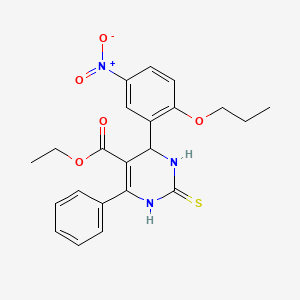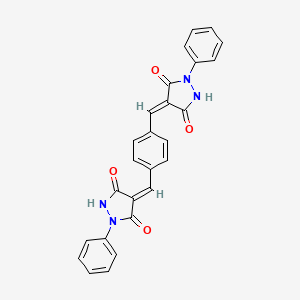![molecular formula C27H25N3O2 B4976754 4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4976754.png)
4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline, commonly known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQC is a quinoline derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPQC is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MPQC has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
MPQC has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. MPQC has also been found to inhibit the growth of several viruses, including HIV-1 and herpes simplex virus. In addition, MPQC has been shown to possess antibacterial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPQC has several advantages for lab experiments, including its ease of synthesis and purification, and its ability to act as a fluorescent probe for imaging biological systems. However, MPQC also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of MPQC. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another direction is the development of new methods for synthesizing MPQC and its derivatives. Additionally, the use of MPQC as a fluorescent probe for imaging biological systems could be further explored.
Métodos De Síntesis
The synthesis of MPQC has been carried out through various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Skraup synthesis. The most common method for synthesizing MPQC is through the Pictet-Spengler reaction, which involves the condensation of 2-phenyl-1,3-dioxolane-4-carbaldehyde and 2-methoxyaniline in the presence of a Lewis acid catalyst. The reaction yields MPQC as a yellow solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
MPQC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess several biological activities, including antitumor, antiviral, and antibacterial properties. MPQC has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-32-26-14-8-7-13-25(26)29-15-17-30(18-16-29)27(31)22-19-24(20-9-3-2-4-10-20)28-23-12-6-5-11-21(22)23/h2-14,19H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVHALGWSXMAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)

![bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B4976697.png)
![4-(4-fluorophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976705.png)



![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)


